5-bromo-1-cyclopropyl-1H-pyrazole
Overview
Description
5-Bromo-1-cyclopropyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position and a cyclopropyl group at the 1-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-cyclopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with α-bromo ketones, which forms pyrazole rings through a cycloaddition process . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a [3+2] cycloaddition with terminal alkynes .
Industrial Production Methods: Industrial production of pyrazole derivatives often employs scalable and efficient methods such as one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation using bromine or other oxidizing agents . These methods are designed to maximize yield and minimize the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-cyclopropyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Cycloaddition Reactions: It can undergo cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as bromine or hydrogen peroxide for oxidation reactions.
Catalysts: Transition metal catalysts like palladium or copper are often used in cycloaddition reactions.
Major Products:
Substituted Pyrazoles: Resulting from nucleophilic substitution.
Oxidized Pyrazoles: Formed through oxidation reactions.
Complex Heterocycles: Produced via cycloaddition reactions.
Scientific Research Applications
5-Bromo-1-cyclopropyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-bromo-1-cyclopropyl-1H-pyrazole involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: Another brominated pyrazole with similar chemical properties.
3(5)-Substituted Pyrazoles: Compounds with substitutions at the 3 or 5 positions of the pyrazole ring.
Uniqueness: 5-Bromo-1-cyclopropyl-1H-pyrazole is unique due to the presence of both a bromine atom and a cyclopropyl group, which can influence its reactivity and biological activity compared to other pyrazole derivatives .
Properties
IUPAC Name |
5-bromo-1-cyclopropylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-6-3-4-8-9(6)5-1-2-5/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPUQQYZNKOIMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1517978-30-1 | |
Record name | 5-bromo-1-cyclopropyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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